3,3,5-Trimethylcyclohexyl methacrylate

Descripción

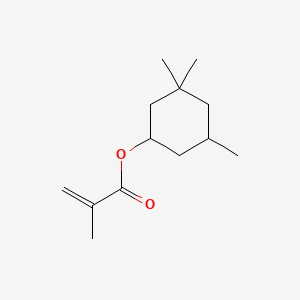

Structure

3D Structure

Propiedades

IUPAC Name |

(3,3,5-trimethylcyclohexyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-9(2)12(14)15-11-6-10(3)7-13(4,5)8-11/h10-11H,1,6-8H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABQKEQFLJIRHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)C)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75673-26-6 | |

| Record name | 2-Propenoic acid, 2-methyl-, 3,3,5-trimethylcyclohexyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75673-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5044990 | |

| Record name | 3,3,5-Trimethylcyclohexyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-methyl-, 3,3,5-trimethylcyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7779-31-9 | |

| Record name | 3,3,5-Trimethylcyclohexyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7779-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5,5-Trimethylcyclohexyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3,3,5-trimethylcyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3,5-Trimethylcyclohexyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,5-trimethylcyclohexyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5,5-TRIMETHYLCYCLOHEXYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/508SPW3T3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,3,5-Trimethylcyclohexyl methacrylate physical properties

An In-depth Technical Guide to 3,3,5-Trimethylcyclohexyl Methacrylate: Properties, Synthesis, and Applications

Introduction

This compound (TMCHMA) is a cycloaliphatic methacrylate monomer distinguished by its bulky, sterically hindered cyclic structure. This molecular architecture imparts a unique combination of properties to the monomer and its subsequent polymers, including exceptional durability, high chemical and water resistance, excellent weatherability, and low shrinkage upon polymerization.[1] These characteristics make TMCHMA a valuable component in the formulation of high-performance polymers tailored for demanding environments.

For researchers and professionals in materials science and drug development, TMCHMA offers significant potential. Its robust and hydrophobic nature makes it an ideal candidate for creating durable coatings for medical devices, stable matrices for the controlled release of therapeutic agents, and high-resolution resins for 3D-printed biomedical apparatus. This guide provides a comprehensive overview of its core physical properties, synthesis methodologies, polymerization kinetics, and critical applications, offering a scientific foundation for its use in advanced research and development.

Chemical Identity and Molecular Structure

TMCHMA is formally known by its IUPAC name, (3,3,5-trimethylcyclohexyl) 2-methylprop-2-enoate.[2] It is an ester of methacrylic acid and 3,3,5-trimethylcyclohexanol.[3] The presence of the methacrylate group allows it to readily undergo polymerization, while the trimethylcyclohexyl group provides the characteristic hydrophobicity and steric bulk.

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 7779-31-9 | [2][4] |

| EC Number | 231-927-0 | [4] |

| Molecular Formula | C₁₃H₂₂O₂ | [2] |

| Molecular Weight | 210.31 g/mol | [2][4] |

| IUPAC Name | (3,3,5-trimethylcyclohexyl) 2-methylprop-2-enoate | [2] |

| Synonyms | Isophoryl methacrylate, TMCHMA | [4] |

| SMILES | CC1CC(CC(C)(C)C1)OC(=O)C(C)=C | [4] |

| InChI Key | DABQKEQFLJIRHU-UHFFFAOYSA-N |[4] |

Core Physical and Chemical Properties

The physical properties of TMCHMA are fundamental to its utility in various applications. It exists as a clear, colorless liquid with a low odor, which is advantageous for workplace safety and end-product quality.[1][5] Its low viscosity and excellent solvency are particularly beneficial in coatings and resin formulations.[1]

Table 2: Physical Properties of this compound

| Property | Value | Conditions | Source(s) |

|---|---|---|---|

| Physical Form | Liquid | Ambient | [2] |

| Melting Point | -15 °C | [6][7] | |

| Boiling Point | 79 °C | at 1 mmHg | [6][7] |

| Density | 0.93 g/mL | at 25 °C | [6][7] |

| Refractive Index | 1.456 | n20/D | [6][7] |

| Flash Point | 98 °C (208.4 °F) | Closed cup | [8] |

| Inhibitor | ~200 ppm MEHQ | As supplied |[4] |

Synthesis and Methodological Considerations

The primary industrial route for producing TMCHMA is the direct esterification of 3,3,5-trimethylcyclohexanol with methacrylic acid.[3] This is an equilibrium-controlled reaction where the removal of the water by-product is critical to drive the process toward high yields of the desired ester.[3]

Caption: Conceptual workflow for the synthesis of TMCHMA via esterification.

Protocol: Laboratory-Scale Esterification of TMCHMA

This protocol describes a conceptual method for synthesizing TMCHMA.

-

Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a heating mantle, a thermometer, and a Dean-Stark apparatus fitted with a condenser.

-

Charging Reactants: Charge the flask with equimolar amounts of 3,3,5-trimethylcyclohexanol and methacrylic acid. Add a suitable solvent (e.g., toluene) to facilitate azeotropic removal of water.

-

Catalyst Addition: Add a catalytic amount of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with the solvent. The reaction progress can be monitored by measuring the amount of water collected.

-

Neutralization and Washing: After the theoretical amount of water has been collected, cool the reaction mixture. Neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution) and wash the organic layer sequentially with water and brine.

-

Drying and Purification: Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and add a polymerization inhibitor (like MEHQ). Purify the crude TMCHMA by vacuum distillation to obtain the final product.

Polymerization Behavior and Field Insights

TMCHMA is readily polymerized via free-radical mechanisms. The process can be initiated using thermal initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or through redox systems for ambient temperature curing.[3]

A key feature influencing its polymerization is the steric hindrance from the bulky 3,3,5-trimethylcyclohexyl group.[3] This large substituent physically shields the active radical on the growing polymer chain, which can decrease the chain propagation rate constant (k_p) compared to less hindered methacrylates like methyl methacrylate.[3] This effect leads to polymers with distinct properties, including increased rigidity and thermal stability.

Caption: Key stages of free-radical polymerization of TMCHMA.

Protocol: Free-Radical Polymerization of TMCHMA

This protocol provides a general procedure for the bulk polymerization of TMCHMA.

-

Monomer Preparation: Place a measured amount of TMCHMA (containing an inhibitor) into a reaction vessel.

-

Initiator Addition: Add a calculated amount of a thermal initiator (e.g., 0.1-1.0 mol% of AIBN or BPO) to the monomer.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen or argon, for 15-30 minutes to remove oxygen, which can inhibit free-radical polymerization.

-

Polymerization: Immerse the sealed vessel in a preheated oil bath set to a temperature appropriate for the chosen initiator (e.g., ~70 °C for AIBN).[3]

-

Monitoring: Monitor the reaction by observing the increase in viscosity of the solution. The reaction time will depend on the initiator concentration and temperature.

-

Termination and Isolation: Once the desired conversion is reached, terminate the reaction by rapidly cooling the vessel in an ice bath. Dissolve the resulting polymer in a suitable solvent (e.g., tetrahydrofuran) and precipitate it into a non-solvent (e.g., methanol) to isolate the purified polymer.

-

Drying: Filter the precipitated polymer and dry it under vacuum to remove residual solvent and unreacted monomer.

Applications in Research and Drug Development

The unique properties of TMCHMA make it a versatile monomer for various high-performance applications.

-

UV-Resistant Coatings and Adhesives: Its cycloaliphatic structure provides excellent resistance to UV degradation and weathering, making it ideal for durable outdoor coatings, sealants, and adhesives.[1][9]

-

Optical and Display Materials: Polymers derived from TMCHMA exhibit high optical clarity and impact resistance, suiting them for use in optical lenses and protective coatings for displays.[9]

-

3D Printing Resins: In stereolithography (SLA) and other photopolymer-based 3D printing technologies, TMCHMA contributes to the mechanical strength, resolution, and durability of the printed objects.[9]

-

Potential in Drug Development: For drug development professionals, poly(TMCHMA) offers a platform for creating hydrophobic, hydrolytically stable polymer matrices. These can be explored for formulating long-acting drug delivery systems, where slow degradation and consistent release are required. Its use in robust, biocompatible coatings for implantable devices or surgical tools also represents a promising area of research.

Safety, Handling, and Storage

TMCHMA is classified as a hazardous substance and requires careful handling.

-

Hazards: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10][11] It may also cause an allergic skin reaction.[11]

-

Handling: Work should be conducted in a well-ventilated area or under a fume hood.[10][12] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and appropriate respiratory protection, is mandatory. Avoid breathing vapors or mist.[11][13]

-

Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and direct sunlight.[10] Keep containers tightly closed.[10][13] TMCHMA is typically supplied with an inhibitor to prevent spontaneous polymerization during storage.

Table 3: GHS Hazard Information

| Code | Hazard Statement | Source(s) |

|---|---|---|

| H315 | Causes skin irritation | [10][11] |

| H317 | May cause an allergic skin reaction | [11] |

| H319 | Causes serious eye irritation | [10][11] |

| H335 | May cause respiratory irritation | [10][11] |

| H411/H412 | Toxic/Harmful to aquatic life with long lasting effects |[11] |

References

- 1. ulprospector.com [ulprospector.com]

- 2. This compound | C13H22O2 | CID 111032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 7779-31-9 | Benchchem [benchchem.com]

- 4. This compound, mixture of isomers 98 7779-31-9 [sigmaaldrich.com]

- 5. L-61055 (TMCHA) 3,3,5-trimethylcyclohexyl acrylate uv monomer for photo-curing polymerization fields such as UV coatings - Guangdong Lencolo New Material Co., LTD [lencolo37.com]

- 6. This compound | 7779-31-9 [chemicalbook.com]

- 7. This compound CAS#: 7779-31-9 [m.chemicalbook.com]

- 8. pinpools.com [pinpools.com]

- 9. polysciences.com [polysciences.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. farnell.com [farnell.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. Page loading... [wap.guidechem.com]

3,3,5-Trimethylcyclohexyl methacrylate chemical structure and isomers

An In-Depth Technical Guide to 3,3,5-Trimethylcyclohexyl Methacrylate: Structure, Stereoisomerism, and Application-Defining Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (TMCHMA) is a cycloaliphatic methacrylate monomer that imparts significant performance advantages to polymers, including enhanced durability, weatherability, and thermal stability. Its utility in high-performance coatings, adhesives, and specialty resins is directly attributable to its unique chemical structure.[1][2] The bulky, sterically hindered trimethylcyclohexyl group is the cornerstone of its performance profile. However, a comprehensive understanding of this monomer requires a deep dive into its stereochemistry. Commercially available TMCHMA is a mixture of cis and trans diastereomers, a fact that has profound implications for its conformational behavior, physicochemical properties, and the ultimate performance of the polymers derived from it.[3][4][5][6] This guide elucidates the chemical structure, conformational analysis of its isomers, synthesis pathways, and the causal link between its molecular architecture and its functional properties in polymer systems.

The Molecular Architecture of this compound

At its core, TMCHMA is the ester of methacrylic acid and 3,3,5-trimethylcyclohexanol.[7] Its molecular formula is C₁₃H₂₂O₂ and it has a molecular weight of approximately 210.31 g/mol .[4][8] The structure is characterized by two key moieties: the polymerizable methacrylate group and the bulky, saturated trimethylcyclohexyl ring. This cycloaliphatic group is responsible for the monomer's desirable properties, such as low shrinkage and high glass transition temperature (Tg) in the resulting polymer.[2]

The IUPAC name for this compound is (3,3,5-trimethylcyclohexyl) 2-methylprop-2-enoate.[7]

Caption: General Chemical Structure of this compound.

Stereoisomerism and Conformational Analysis: The Key to Understanding TMCHMA

The substitution pattern on the cyclohexane ring gives rise to stereoisomerism. The carbons C1 (bearing the ester group) and C5 (bearing a methyl group) are stereocenters. This results in the existence of two diastereomers: cis and trans.

-

Cis-isomer: The methacrylate group and the C5-methyl group are on the same side of the cyclohexane ring.

-

Trans-isomer: The methacrylate group and the C5-methyl group are on opposite sides of the ring.

These isomers are not energetically equivalent and their relative stability is dictated by the principles of conformational analysis, specifically the minimization of steric strain in the chair conformation of the cyclohexane ring.[9]

The Chair Conformation and Steric Hindrance

Substituents on a cyclohexane ring can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). Due to unfavorable steric interactions, known as 1,3-diaxial interactions, bulky substituents are significantly more stable in the equatorial position.[10][11] A group in the axial position experiences steric clash with the other two axial hydrogens on the same side of the ring.

For TMCHMA, the substituents are the large methacrylate group, a methyl group at C5, and a gem-dimethyl group at C3. The gem-dimethyl group at C3 will always have one axial and one equatorial methyl group, acting as a conformational anchor. The critical analysis lies in the relative positions of the C1-methacrylate and C5-methyl groups.

-

Trans-Isomer Analysis: In the most stable chair conformation of the trans-isomer, both the bulky methacrylate group (at C1) and the methyl group (at C5) can occupy equatorial positions. This arrangement minimizes 1,3-diaxial interactions and represents the most stable conformation of the molecule.

-

Cis-Isomer Analysis: For the cis-isomer, it is impossible for both the C1-methacrylate and C5-methyl groups to be equatorial simultaneously. A ring-flip will interconvert the two chair conformations. In one conformer, the methacrylate group is equatorial and the C5-methyl group is axial. In the other, the methacrylate group is axial and the C5-methyl is equatorial. Given that the methacrylate group is significantly larger than the methyl group, the conformation where the methacrylate group is equatorial will be strongly favored, but this still leaves the C5-methyl group in a sterically unfavorable axial position.[2]

Caption: Conformational Stability of Cis and Trans Isomers of TMCHMA.

Physicochemical Properties

The commercial product is typically a mixture of these isomers, which exists as a clear liquid at room temperature.[5] The properties of this mixture are well-documented, but data for the individual, separated isomers are scarce. The distinct molecular shapes of the cis and trans isomers would be expected to lead to differences in their physical properties due to variations in how efficiently the molecules can pack together.

Table 1: Physicochemical Properties of this compound (Mixture of Isomers)

| Property | Value | Source(s) |

| CAS Number | 7779-31-9 | [4][5] |

| Molecular Formula | C₁₃H₂₂O₂ | [4] |

| Molecular Weight | 210.31 g/mol | [4][5] |

| Appearance | Liquid | [5] |

| Melting Point | -15 °C (lit.) | [5][12] |

| Boiling Point | 79 °C at 1 mmHg (lit.) | [5][12] |

| Density | 0.93 g/mL at 25 °C (lit.) | [5][12] |

| Refractive Index (n20/D) | 1.456 (lit.) | [5][12] |

The more stable and linear shape of the trans-isomer would likely allow for more efficient crystal packing, suggesting it would have a higher melting point than the cis-isomer if they were crystallized.

Synthesis of this compound

The most common and industrially viable method for synthesizing TMCHMA is the direct Fischer esterification of 3,3,5-trimethylcyclohexanol with methacrylic acid.[9] This is an equilibrium-controlled reaction.

The Reaction Mechanism

The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution.

-

Protonation: The acid catalyst (e.g., p-toluenesulfonic acid) protonates the carbonyl oxygen of methacrylic acid, which activates the carbonyl carbon, making it more electrophilic.

-

Nucleophilic Attack: The hydroxyl group of 3,3,5-trimethylcyclohexanol acts as a nucleophile, attacking the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination: The water molecule is eliminated, and the carbonyl double bond is reformed by deprotonation.

To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by removing the water by-product as it is formed, often using a Dean-Stark apparatus.[9]

Caption: Workflow for Fischer Esterification Synthesis of TMCHMA.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative example based on standard esterification procedures.

-

Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet.

-

Charging Reactants: To the flask, add 3,3,5-trimethylcyclohexanol (1.0 eq), methacrylic acid (1.1 eq), a polymerization inhibitor (e.g., 200 ppm MEHQ), and an appropriate solvent that forms an azeotrope with water (e.g., toluene).

-

Catalyst Addition: Add the acid catalyst, such as p-toluenesulfonic acid (0.5-2.0 mol% of the total reactant weight).

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Water will begin to collect in the Dean-Stark trap as it is formed, driving the reaction to completion. Monitor the reaction progress by tracking the amount of water collected.

-

Workup: Once the theoretical amount of water has been collected, cool the reaction mixture. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield the final TMCHMA product.

Polymerization and Impact on Material Properties

TMCHMA undergoes free-radical polymerization, initiated by thermal initiators like azobisisobutyronitrile (AIBN) or peroxide systems.[9] The monomer's structure is directly responsible for the high-performance characteristics of poly(TMCHMA).

-

High Glass Transition Temperature (Tg): The bulky and rigid trimethylcyclohexyl group severely restricts the rotational freedom of the polymer backbone. This results in a high glass transition temperature, meaning the material remains hard and rigid at elevated temperatures. While specific data for poly(TMCHMA) is not widely published, the closely related poly(cyclohexyl methacrylate) exhibits a Tg of around 86-100°C.[13][14] The additional methyl groups on TMCHMA would be expected to further increase this value.

-

Weatherability and UV Resistance: The saturated cycloaliphatic ring is inherently resistant to degradation by UV light and oxidation, contributing to excellent long-term weatherability in outdoor applications.[1][11]

-

Chemical Resistance and Hydrophobicity: The large, nonpolar alkyl structure provides a high degree of hydrophobicity, leading to excellent water and chemical resistance.[1][2]

-

Low Shrinkage: The significant bulk of the monomer means that fewer monomer units are required per unit volume. This leads to lower volumetric shrinkage during polymerization compared to smaller monomers like methyl methacrylate (MMA).[2]

Conclusion

This compound is more than a simple monomer; it is a performance-enhancing building block whose properties are deeply rooted in its stereochemistry. The existence of cis and trans isomers, and the significant energetic preference for the trans isomer to adopt a low-strain di-equatorial conformation, are critical to understanding its behavior. This molecular-level architecture translates directly into macroscopic material advantages, including high Tg, exceptional durability, and low polymerization shrinkage. For scientists and professionals in materials and drug development, a thorough grasp of the structure-property relationships of TMCHMA is essential for harnessing its full potential in the design of next-generation high-performance polymers.

References

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 3,3,5-Trimethylcyclohexanol | C9H18O | CID 8298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound, mixture of isomers 98 7779-31-9 [sigmaaldrich.com]

- 6. 3,3,5-Trimethylcyclohexyl Acrylate | 86178-38-3 | TCI AMERICA [tcichemicals.com]

- 7. This compound | C13H22O2 | CID 111032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3,3,5-Trimethylcyclohexanol (mixture of cis- and trans- isomers) for synthesis 116-02-9 [sigmaaldrich.com]

- 9. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. This compound | 7779-31-9 [chemicalbook.com]

- 13. polymersource.ca [polymersource.ca]

- 14. researchgate.net [researchgate.net]

Spectroscopic analysis of 3,3,5-Trimethylcyclohexyl methacrylate

An In-Depth Technical Guide to the Spectroscopic Analysis of 3,3,5-Trimethylcyclohexyl Methacrylate

Introduction: Elucidating the Structure of a Versatile Monomer

This compound (TMCHMA) is a cycloaliphatic methacrylate monomer that holds significant value in the formulation of advanced polymers.[1] Its characteristic bulky, rigid cyclic structure imparts desirable properties such as high weatherability, chemical resistance, and enhanced hardness to the resulting materials.[1] These attributes make it a critical component in the development of high-performance coatings, durable adhesives, optical resins, and composites.[1] For researchers in drug development, understanding the precise chemical nature of monomers like TMCHMA is paramount, as they are foundational building blocks for creating sophisticated polymer-based drug delivery systems, including transdermal patches and nanoparticles, where purity and structural integrity directly impact performance and safety.[2][3]

Spectroscopic analysis is the cornerstone of chemical characterization, providing an empirical window into the molecular world. For a compound like TMCHMA, a multi-faceted spectroscopic approach is not merely confirmatory; it is essential for unambiguous structural elucidation, purity assessment, and quality control. This guide provides an in-depth examination of TMCHMA through the primary lenses of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of each technique, present detailed experimental protocols, and interpret the resulting data to construct a comprehensive and self-validating chemical profile of the molecule.

Molecular Architecture: Structure and Stereoisomerism

The chemical identity and physical properties of TMCHMA are dictated by its unique molecular structure, which consists of a methacrylate group ester-linked to a 3,3,5-trimethylcyclohexanol ring.[4] The IUPAC name for this compound is (3,3,5-trimethylcyclohexyl) 2-methylprop-2-enoate.[5]

Caption: Molecular structure of this compound.

A critical consideration is that commercial TMCHMA is typically supplied as a mixture of cis and trans isomers.[6] This arises from the relative orientation of the methacrylate group and the methyl group at the C5 position on the cyclohexyl ring. This isomerism will lead to a more complex NMR spectrum than would be expected from a single isomer, often resulting in overlapping or duplicated signals for the cyclohexyl ring protons and carbons. For most applications in polymer science, this isomeric mixture is used directly, but for specialized applications, chromatographic separation may be necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[7]

¹H NMR Spectroscopy

Proton (¹H) NMR reveals the distinct electronic environments of hydrogen atoms in the molecule. The analysis of chemical shift (δ), integration (signal area), and spin-spin coupling (multiplicity) allows for the assignment of each proton.

Predicted ¹H NMR Spectral Data

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Vinylic Protons (=CH₂) | ~5.5 and ~6.1 | Singlet (or narrow doublet) | 2H | Located on a double bond, highly deshielded. Two distinct signals due to different environments relative to the carbonyl. |

| Methacrylate Methyl (-C(CH₃)=) | ~1.95 | Singlet (or narrow triplet) | 3H | Attached to the double bond, deshielded relative to aliphatic methyls. |

| Cyclohexyl Proton (-O-CH-) | ~4.7-4.9 | Multiplet | 1H | Deshielded due to the adjacent electron-withdrawing oxygen atom. Complex splitting from neighboring protons. |

| Cyclohexyl Ring Protons (-CH₂-, -CH-) | ~0.9 - 1.8 | Complex Multiplets | ~9H | Broad, overlapping region characteristic of a substituted cyclohexane ring. Isomerism complicates this region further. |

| C5-Methyl Proton (-CH(CH₃)-) | ~0.85 - 0.95 | Doublet | 3H | Standard aliphatic methyl, split by the adjacent CH proton. |

| C3-gem-Dimethyl Protons (-C(CH₃)₂) | ~0.85 - 0.95 | Singlets | 6H | Two distinct singlets due to axial and equatorial positions in the ring, showing magnetic non-equivalence. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm), if not already present in the solvent.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity and spectral resolution.

-

Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Co-add 8 to 16 scans to improve the signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate all signals to determine the relative proton ratios.

¹³C NMR and DEPT Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon backbone of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon environment gives a distinct peak.

Predicted ¹³C NMR Spectral Data

| Assigned Carbons | Predicted Chemical Shift (δ, ppm) | Rationale |

| Ester Carbonyl (C=O) | ~167 | Typical chemical shift for an α,β-unsaturated ester carbonyl. |

| Vinylic Carbons (C=CH₂) | ~136 (quaternary C) and ~125 (CH₂) | Standard shifts for a methacrylate double bond. |

| Methoxy Carbon (-O-CH-) | ~75 | Aliphatic carbon bonded to an electronegative oxygen atom. |

| Cyclohexyl Carbons (-CH₂-, -CH-, C) | ~20 - 50 | Complex region for aliphatic ring carbons. Isomerism will increase the number of observed peaks. |

| Methacrylate Methyl (-C(CH₃)=) | ~18 | Aliphatic methyl on a double bond. |

| Cyclohexyl Methyls (-CH₃) | ~22, ~28, ~32 | Distinct signals for the three methyl groups in their unique chemical environments. |

To aid in assignment, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable.

-

DEPT-135: Shows positive signals for CH and CH₃ groups, and negative signals for CH₂ groups. Quaternary carbons are absent.

-

DEPT-90: Shows only signals from CH groups.

This combination allows for the unambiguous identification of each carbon type, greatly simplifying the interpretation of the complex aliphatic region of the spectrum.[7]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for the identification of functional groups within a molecule.[8] It is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes.

For TMCHMA, the IR spectrum provides a distinct fingerprint confirming the presence of the key ester and alkene functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for liquid samples due to its simplicity and speed.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the instrument's pressure arm to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands.

Characteristic IR Absorption Bands for TMCHMA

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~2955, 2870 | C-H Stretch (sp³) | Alkane (Cyclohexyl & Methyl) | Confirms the presence of the saturated aliphatic structure. |

| ~1715-1725 | C=O Stretch | α,β-Unsaturated Ester | A very strong, sharp absorption that is highly characteristic of the ester carbonyl group.[9] |

| ~1638 | C=C Stretch | Alkene | Confirms the presence of the methacrylate double bond. Weaker than the C=O stretch. |

| ~1160, 1050 | C-O Stretch | Ester | Represents the stretching vibrations of the C-O single bonds of the ester linkage. Often referred to as the "ester fingerprint" region.[9] |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.

The molecular formula for TMCHMA is C₁₃H₂₂O₂, giving it a monoisotopic mass of approximately 210.16 g/mol .[5][10]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for volatile and thermally stable liquids like TMCHMA, as it separates the components of a mixture before they enter the mass spectrometer.

-

Sample Preparation: Prepare a dilute solution of TMCHMA (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The sample is vaporized and carried by an inert gas through a capillary column. The compound is separated based on its boiling point and interaction with the column's stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method, where high-energy electrons bombard the molecule, causing it to lose an electron and form a positively charged molecular ion (M⁺•) and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Interpretation of the Mass Spectrum

-

Molecular Ion Peak (M⁺•): A peak at m/z = 210 would confirm the molecular weight of the compound.[5]

-

Key Fragment Ions: The fragmentation pattern provides a structural fingerprint. Expected fragments for TMCHMA include:

-

m/z = 69: A very common fragment for methacrylates, corresponding to the [CH₂=C(CH₃)CO]⁺ ion.

-

m/z = 41: The allyl cation [C₃H₅]⁺, another common fragment.[5]

-

Loss of the side chain, leading to fragments related to the trimethylcyclohexyl cation.

-

Predicted Mass Spectrometry Data

| m/z Value | Possible Ion Structure | Significance |

| 210 | [C₁₃H₂₂O₂]⁺• | Molecular Ion (M⁺•) |

| 109 | [C₇H₉O]⁺ | A significant fragment noted in spectral databases.[5] |

| 69 | [C₄H₅O]⁺ | Methacryloyl cation, characteristic of methacrylate esters. |

| 41 | [C₃H₅]⁺ | Allyl cation, common hydrocarbon fragment. |

Integrated Spectroscopic Workflow: A Self-Validating System

No single technique provides a complete picture. The true power of spectroscopic analysis lies in the integration of complementary data. The workflow below illustrates how NMR, IR, and MS are synergistically employed for the definitive characterization of this compound.

Caption: Integrated workflow combining MS, IR, and NMR for comprehensive analysis.

This integrated approach ensures trustworthiness. For instance, the molecular weight from MS must match the structure determined by NMR. The functional groups identified by IR (ester, alkene) must be consistent with the chemical shifts and couplings observed in the NMR spectra. This cross-validation creates a self-confirming loop, providing the highest degree of confidence in the material's identity and quality, a non-negotiable requirement in scientific research and drug development.

References

- 1. polysciences.com [polysciences.com]

- 2. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 7779-31-9 | Benchchem [benchchem.com]

- 5. This compound | C13H22O2 | CID 111032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 甲基丙烯酸 3,3,5-三甲基环己酯,异构体混合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. PubChemLite - this compound (C13H22O2) [pubchemlite.lcsb.uni.lu]

1H NMR and 13C NMR of 3,3,5-Trimethylcyclohexyl methacrylate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3,3,5-Trimethylcyclohexyl Methacrylate

Introduction

This compound (TMCHMA) is a cycloaliphatic monomer valued in polymer science for conferring high weatherability, chemical resistance, and optical clarity to materials.[1] Its rigid, bulky cyclic structure is instrumental in creating hard, UV-resistant polymers suitable for high-performance coatings, adhesives, and optical resins.[1] Given its role as a precursor in polymerization, rigorous characterization of the monomer's structure and purity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary analytical tool for this purpose, offering unambiguous structural elucidation and quantitative analysis.

This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound. As commercial TMCHMA is typically supplied as a mixture of cis and trans diastereomers, this guide will address the spectral complexities arising from this isomerism.[2] We will delve into the causal factors behind chemical shifts and coupling patterns, present a robust experimental protocol for data acquisition, and provide a comprehensive interpretation of the spectral data, grounded in established principles of NMR spectroscopy.

Molecular Structure and Stereoisomerism

The IUPAC name for TMCHMA is (3,3,5-trimethylcyclohexyl) 2-methylprop-2-enoate.[3] The structure contains two stereocenters on the cyclohexyl ring: at the C1 position (bearing the ester group) and the C5 position (bearing a methyl group). This gives rise to two diastereomeric forms: cis and trans, defined by the relative orientation of the substituents at C1 and C5.

The presence of both isomers in a sample is a critical consideration for NMR analysis. Diastereomers are distinct chemical entities with different spatial arrangements, leading to unique chemical environments for their respective nuclei. Consequently, many protons and carbons will exhibit separate, though often overlapping, signals for the cis and trans forms, complicating the spectrum. The interpretation must, therefore, account for this isomeric complexity.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of protons in the molecule. The key features are the chemical shift (δ), which indicates the electronic environment; integration, which reveals the relative number of protons; and multiplicity (splitting pattern), which shows the number of neighboring protons.

Spectral Assignment and Rationale

A. Methacrylate Group:

-

Vinylic Protons (=CH₂): Two distinct signals are expected for the geminal vinylic protons, typically found in the range of δ 5.5 - 6.2 ppm .[4][5] The proton cis to the carbonyl group is slightly more deshielded than the proton trans to it due to anisotropic effects. These protons appear as singlets or narrow multiplets due to small geminal and allylic coupling.

-

Methyl Protons (-C(O)C-CH₃): The methyl group attached to the double bond gives rise to a singlet (or a narrow triplet due to allylic coupling) around δ 1.95 ppm .[5] Its downfield shift is a result of its proximity to the electron-withdrawing C=C and C=O bonds.

B. Trimethylcyclohexyl Group: The signals for this moiety are more complex due to the rigid ring structure, the presence of multiple methyl groups, and the cis/trans isomerism.

-

O-CH Proton (H1): The proton on the carbon attached to the ester oxygen is the most deshielded proton on the ring, appearing around δ 4.5 - 5.0 ppm . Its significant downfield shift is caused by the strong deshielding effect of the adjacent electronegative oxygen atom. This signal will likely appear as a complex multiplet due to coupling with adjacent methylene protons. Furthermore, the precise chemical shift and multiplicity will differ between the cis and trans isomers due to their different spatial environments and ring conformations.

-

Methyl Protons (C3-CH₃ and C5-CH₃):

-

The two methyl groups at the C3 position are geminal and diastereotopic. They are expected to produce two separate singlets in the aliphatic region, typically between δ 0.85 - 1.0 ppm .

-

The methyl group at the C5 position is coupled to the H5 proton, and thus appears as a doublet around δ 0.90 ppm .

-

-

Ring Methylene and Methine Protons (H2, H4, H5, H6): These protons produce a series of complex, overlapping multiplets in the upfield region of the spectrum, generally between δ 1.0 - 2.0 ppm . The complexity arises from several factors:

-

Diastereotopicity: Protons of a CH₂ group in a chiral molecule are diastereotopic and thus chemically non-equivalent, giving rise to separate signals with geminal coupling.

-

Conformational Effects: The cyclohexyl ring exists in a chair conformation, leading to distinct axial and equatorial protons with different chemical shifts and coupling constants.

-

Isomeric Mixture: The presence of both cis and trans isomers doubles the number of expected signals, leading to significant signal overlap in this region.

-

Data Summary: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| Vinylic (=CH₂) | 5.5 - 6.2 | Two singlets/narrow multiplets | Deshielded by C=C and C=O bonds. |

| Methacrylate CH₃ | ~1.95 | Singlet/narrow triplet | Adjacent to deshielding C=C bond. |

| Cyclohexyl O-CH (H1) | 4.5 - 5.0 | Multiplet | Strongly deshielded by ester oxygen. |

| Cyclohexyl Ring (CH, CH₂) | 1.0 - 2.0 | Complex multiplets | Overlapping signals from diastereotopic and isomeric protons. |

| C5-CH₃ | ~0.90 | Doublet | Standard aliphatic methyl group. |

| C3-CH₃ (x2) | 0.85 - 1.0 | Two singlets | Diastereotopic geminal methyl groups. |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule. The chemical shift is highly sensitive to the carbon's hybridization and electronic environment.

Spectral Assignment and Rationale

A. Methacrylate Group:

-

Carbonyl Carbon (C=O): This is the most deshielded carbon, appearing far downfield around δ 167 ppm due to the strong electron-withdrawing effect of the two oxygen atoms.[4]

-

Quaternary Vinylic Carbon (=C(CH₃)): This carbon is deshielded by the adjacent carbonyl group and is found around δ 136 ppm .

-

Terminal Vinylic Carbon (=CH₂): This carbon appears further upfield than its substituted counterpart, around δ 125 ppm .

-

Methyl Carbon (-C(O)C-CH₃): The methyl carbon of the methacrylate group is found at approximately δ 18.4 ppm .[4]

B. Trimethylcyclohexyl Group:

-

O-C Carbon (C1): The carbon atom bonded to the ester oxygen is significantly deshielded and appears around δ 75-80 ppm . The signals for the cis and trans isomers will likely be resolved.

-

Ring Carbons (CH, CH₂, C): The remaining ring carbons will appear in the aliphatic region between δ 25 - 55 ppm . The quaternary C3 carbon will be distinguishable from the CH and CH₂ carbons.

-

Methyl Carbons (C3-CH₃ and C5-CH₃): The three methyl carbons on the ring will appear in the upfield region, typically between δ 18 - 30 ppm . The two geminal methyls at C3 and the single methyl at C5 are chemically distinct and should produce three separate signals.

Data Summary: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | ~167 | Highly deshielded by two oxygen atoms. |

| Quaternary Vinylic (=C) | ~136 | Deshielded by adjacent C=O group. |

| Terminal Vinylic (=CH₂) | ~125 | Standard sp² carbon chemical shift. |

| Cyclohexyl O-C (C1) | 75 - 80 | Deshielded by electronegative oxygen. |

| Cyclohexyl Ring (C, CH, CH₂) | 25 - 55 | Saturated aliphatic carbons. |

| Methyl Carbons (Ring) | 18 - 30 | High-field aliphatic carbons. |

| Methacrylate CH₃ | ~18.4 | Standard aliphatic methyl on a double bond. |

Experimental Protocol

This section provides a standardized methodology for preparing a sample of this compound and acquiring high-quality NMR spectra.

Materials and Equipment

-

This compound sample

-

Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d6)

-

High-quality 5 mm NMR tubes and caps[6]

-

Glass Pasteur pipette and bulb

-

Small quantity of glass wool or a Kimwipe for filtration[7]

-

Vortex mixer or sonicator

-

NMR Spectrometer (e.g., 400 MHz or higher)

Step-by-Step Sample Preparation

-

Weigh the Sample: In a clean, dry vial, accurately weigh the sample. For ¹H NMR, 5-25 mg is sufficient. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[8]

-

Choose the Solvent: CDCl₃ is a common choice for nonpolar organic compounds like TMCHMA.[6] Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[8]

-

Dissolve the Sample: Gently vortex or sonicate the vial to ensure the sample dissolves completely.[6] As TMCHMA can be viscous, gentle warming (to 40-50 °C) may aid dissolution and reduce the solution's viscosity, which helps in obtaining sharper NMR signals.[9][10]

-

Filter the Solution: Place a small plug of glass wool or Kimwipe into a Pasteur pipette. Carefully filter the solution directly into the NMR tube to remove any particulate matter, which can degrade spectral quality.[7] The final liquid height in the tube should be 4-5 cm.[6]

-

Cap and Label: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.

NMR Data Acquisition Parameters

The following are typical acquisition parameters for a 400 MHz spectrometer.

| Parameter | ¹H NMR | ¹³C NMR | Causality and Field-Proven Insights |

| Pulse Program | zg30 | zgpg30 | A standard 30° pulse is used for quantitative ¹H. For ¹³C, a proton-decoupled sequence with a 30° pulse angle is optimal to avoid saturation of quaternary carbons. |

| Spectral Width | 16 ppm | 240 ppm | This range is sufficient to cover all expected signals for both nuclei. |

| Acquisition Time | ~2.0 s | ~1.0 s | Balances resolution with experimental time. |

| Relaxation Delay (d1) | 2.0 s | 5.0 s | A longer delay for ¹³C is crucial for allowing quaternary carbons and the carbonyl carbon, which have long T1 relaxation times, to fully relax, ensuring more accurate integration if needed. |

| Number of Scans | 8-16 | 1024-4096 | Fewer scans are needed for the sensitive ¹H nucleus. Many more scans are required for the low-abundance, low-sensitivity ¹³C nucleus. |

Visualization of Structure and Key Correlations

A visual representation helps connect the abstract spectral data to the concrete molecular structure. The following diagram, generated using Graphviz, illustrates the structure of cis-3,3,5-trimethylcyclohexyl methacrylate with key atoms labeled for NMR correlation.

Caption: Molecular structure of cis-3,3,5-trimethylcyclohexyl methacrylate.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the comprehensive structural verification of this compound. The ¹H NMR spectrum is characterized by distinct signals for the methacrylate vinyl and methyl protons, a deshielded methine proton from the cyclohexyl ring, and a complex aliphatic region complicated by stereoisomerism. The ¹³C NMR spectrum provides a clear carbon count, with characteristic signals for the carbonyl, vinylic, and oxygen-bound carbons. A thorough understanding of these spectral features, as outlined in this guide, enables researchers and quality control professionals to confirm the identity, assess the isomeric composition, and ensure the purity of this important monomer, thereby guaranteeing the integrity of the high-performance polymers derived from it.

References

- 1. polysciences.com [polysciences.com]

- 2. This compound, mixture of isomers 98 7779-31-9 [sigmaaldrich.com]

- 3. This compound | C13H22O2 | CID 111032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Methacrylic acid(79-41-4) 1H NMR spectrum [chemicalbook.com]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. sites.bu.edu [sites.bu.edu]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

Cis and trans isomers of 3,3,5-Trimethylcyclohexyl methacrylate characterization

An In-Depth Technical Guide to the Characterization of Cis and Trans Isomers of 3,3,5-Trimethylcyclohexyl Methacrylate

Introduction: The Significance of Stereoisomerism in Polymer Science

In the realm of polymer chemistry and materials science, the geometric arrangement of atoms within a monomer unit can exert a profound influence on the macroscopic properties of the resulting polymer. This is particularly true for cyclic monomers like this compound (TMCHMA), where cis and trans isomerism dictates the three-dimensional structure and steric hindrance of the pendant group. The TMCHMA monomer, with its bulky trimethylcyclohexyl group, is used to impart properties such as high glass transition temperature (Tg), low shrinkage, and enhanced thermal stability to acrylic polymers.[1] The distinct spatial orientation of the methacrylate group relative to the methyl groups on the cyclohexane ring in the cis and trans isomers leads to different chain packing, mobility, and ultimately, different performance characteristics in the final material.

For researchers, scientists, and drug development professionals utilizing polymers in advanced applications—from drug delivery systems to high-performance optical materials—a precise understanding and control of monomer stereochemistry are paramount. This guide provides a comprehensive, in-depth technical overview of the synthesis, separation, and detailed characterization of the cis and trans isomers of this compound. It moves beyond simple protocols to explain the underlying principles and rationale for each methodological choice, ensuring a robust and validated approach to isomer characterization.

Synthesis: The Genesis of an Isomeric Mixture

The most common and efficient route to synthesizing this compound is through the esterification of 3,3,5-trimethylcyclohexanol with methacryloyl chloride.[1][2] The starting alcohol itself is a mixture of cis and trans isomers, which arises from the industrial synthesis process, typically the hydrogenation of isophorone.[3] Consequently, the esterification reaction preserves this isomerism, yielding a final product that is also a mixture of cis and trans TMCHMA.[4]

The reaction proceeds via nucleophilic acyl substitution. The hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon of methacryloyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is crucial to act as an HCl scavenger, neutralizing the hydrochloric acid byproduct and driving the reaction to completion.[1]

References

Synthesis and purification of 3,3,5-Trimethylcyclohexyl methacrylate

An In-Depth Technical Guide to the Synthesis and Purification of 3,3,5-Trimethylcyclohexyl Methacrylate

Abstract

This compound (TMCHMA) is a cycloaliphatic methacrylate monomer that is increasingly utilized in the formulation of high-performance polymers. Its rigid, bulky cyclic structure imparts desirable properties such as enhanced weatherability, superior chemical resistance, high hardness, and excellent optical clarity to polymer systems.[1] These attributes make it a critical component in advanced applications, including UV-resistant coatings, durable adhesives, optical and display materials, and high-resolution 3D printing resins.[1] This technical guide provides a comprehensive overview for researchers and development scientists on the principal methodologies for synthesizing and purifying TMCHMA. We will explore the mechanistic underpinnings of common synthetic routes, present a detailed, field-proven experimental protocol, and outline a robust purification strategy to achieve high-purity monomer suitable for demanding applications.

Synthesis Methodologies: A Mechanistic and Comparative Overview

The synthesis of this compound, an enoate ester, is fundamentally an esterification reaction.[2][3][4] The choice of methodology depends on factors such as desired yield, purity requirements, raw material cost, and scalability. The most prevalent and industrially relevant methods are direct esterification and transesterification.

Direct Esterification

Direct esterification is the most conventional pathway, involving the reaction between 3,3,5-trimethylcyclohexanol and methacrylic acid.[2] This reaction is a classic example of Fischer-Speier esterification, an acid-catalyzed equilibrium process.

Mechanism: The reaction is catalyzed by a strong acid, which protonates the carbonyl oxygen of methacrylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of 3,3,5-trimethylcyclohexanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation regenerates the acid catalyst and provides the final TMCHMA product.

Causality in Catalyst Selection:

-

p-Toluenesulfonic Acid (p-TsOH): This organic solid acid is often the preferred catalyst. It is highly effective and is known to cause fewer side reactions and produce a product with a lighter color compared to strong mineral acids.[2] In similar acrylate syntheses, p-TsOH has been used at concentrations of 0.5–2.0% of the total reactant weight, demonstrating high conversion rates.[5]

-

Sulfuric Acid (H₂SO₄): While a highly effective and low-cost option, sulfuric acid can sometimes promote charring and other side reactions, potentially leading to a darker, less pure product.[2]

A critical aspect of this synthesis is driving the equilibrium towards the product side. This is achieved by continuously removing the water byproduct from the reaction mixture, typically through azeotropic distillation using a Dean-Stark apparatus.

Transesterification

Transesterification is an alternative route where an existing ester, typically a simple alkyl methacrylate like methyl methacrylate (MMA), reacts with 3,3,5-trimethylcyclohexanol to form the desired TMCHMA and a low-boiling alcohol byproduct (methanol).[6] This process is also an equilibrium reaction.

Mechanism: The reaction is facilitated by a transesterification catalyst. The process involves the nucleophilic attack of 3,3,5-trimethylcyclohexanol on the carbonyl carbon of methyl methacrylate. The removal of the methanol byproduct, often as an azeotrope with the starting MMA, is essential to shift the equilibrium and achieve high conversion.[6][7][8]

Catalyst Systems:

-

Tin-Based Catalysts: Compounds like dibutyl tin oxide (DBTO) are commonly used in industrial transesterification processes for producing methacrylate esters.[7][8]

-

Titanate Catalysts: While effective, certain titanates may result in lower conversion rates compared to other catalysts.[2]

-

Alkali Metal Alkoxides and Hydroxides: Compounds of lithium, sodium, or potassium can also serve as potent catalysts.[9]

This method is particularly useful in industrial settings where methyl methacrylate is a readily available and cost-effective starting material.

Summary of Synthesis Methodologies

| Feature | Direct Esterification | Transesterification |

| Reactants | 3,3,5-Trimethylcyclohexanol + Methacrylic Acid | 3,3,5-Trimethylcyclohexanol + Alkyl (Meth)acrylate |

| Reaction Type | Equilibrium (Fischer-Speier) | Equilibrium |

| Typical Catalysts | p-Toluenesulfonic Acid, Sulfuric Acid[2] | Dibutyl Tin Oxide, Titanates, Alkoxides[7][8][9] |

| Byproduct | Water | Low-boiling Alcohol (e.g., Methanol) |

| Key Advantage | Direct route, high conversion with water removal.[2] | Utilizes readily available MMA, avoids handling corrosive methacrylic acid. |

| Key Challenge | Handling of corrosive acid, strict water removal needed. | Catalyst removal can be complex, requires efficient byproduct distillation.[8] |

Detailed Experimental Protocol: Direct Esterification

This section provides a self-validating, step-by-step protocol for the synthesis of TMCHMA via direct esterification, the most common laboratory-scale method.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Purity | Notes |

| 3,3,5-Trimethylcyclohexanol | C₉H₁₈O | 142.24 | >98% | Mixture of isomers |

| Methacrylic Acid | C₄H₆O₂ | 86.09 | >99% | Contains inhibitor (e.g., MEHQ) |

| p-Toluenesulfonic Acid Monohydrate | C₇H₁₀O₄S | 190.22 | >98.5% | Catalyst |

| Hydroquinone (HQ) | C₆H₆O₂ | 110.11 | >99% | Polymerization Inhibitor |

| Toluene | C₇H₈ | 92.14 | Anhydrous | Azeotropic agent |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Grade | For neutralization |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | >98% | Drying agent |

Synthesis Workflow

Caption: Synthesis and Purification Workflow for TMCHMA.

Step-by-Step Procedure

-

Reactor Setup: Equip a 1 L four-necked round-bottom flask with a mechanical stirrer, a thermometer, a Dean-Stark trap fitted with a reflux condenser, and a nitrogen inlet.

-

Charging Reactants: To the flask, add 3,3,5-trimethylcyclohexanol (142.2 g, 1.0 mol), methacrylic acid (94.7 g, 1.1 mol), toluene (250 mL), and hydroquinone (1.0 g) as a polymerization inhibitor.

-

Initiation: Begin stirring and purge the system with a slow stream of nitrogen. Add p-toluenesulfonic acid monohydrate (5.7 g, 0.03 mol) to the mixture.

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water (~18 mL) has been collected and the reaction temperature stabilizes, typically between 118-125°C.[5] This process generally takes 4-7 hours.

-

Reaction Monitoring (Self-Validation): The progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by Gas Chromatography (GC) to observe the disappearance of the starting alcohol.

-

Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Neutralization: Wash the organic layer sequentially with 10% aqueous sodium bicarbonate solution (2 x 150 mL) to remove the acid catalyst and excess methacrylic acid, followed by a wash with saturated sodium chloride solution (brine, 1 x 150 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Remove the toluene using a rotary evaporator.

-

Final Purification: Add a small amount of fresh polymerization inhibitor (e.g., 200 ppm MEHQ) to the crude product. Purify by vacuum distillation. The boiling point of TMCHMA is approximately 79 °C at 1 mm Hg.[2][3][4] Collect the fraction boiling at the correct temperature/pressure as the final, high-purity product.

Purification and Characterization

Achieving high purity is paramount for monomer applications, as impurities can adversely affect polymerization kinetics and final polymer properties.

Purification Logic

Caption: Logical Flow of TMCHMA Purification Steps.

Analytical Characterization for Validation

The identity and purity of the final product must be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key ¹H NMR signals include the vinyl protons of the methacrylate group (~5.5 and 6.1 ppm), the ester-adjacent proton on the cyclohexyl ring, and the characteristic methyl group signals.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the presence of key functional groups. Expect strong characteristic peaks for the ester carbonyl (C=O) stretch around 1715 cm⁻¹ and the vinyl (C=C) stretch around 1635 cm⁻¹.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing purity. A single major peak on the gas chromatogram indicates high purity, while the mass spectrum confirms the molecular weight (210.31 g/mol ).[10][11]

Expected Purity Data

| Analysis Stage | Key Impurities | Typical Purity (by GC) |

| Crude Product (Post-reaction) | 3,3,5-Trimethylcyclohexanol, Methacrylic Acid, Toluene | 85-95% |

| After Aqueous Work-up | 3,3,5-Trimethylcyclohexanol, Toluene | 90-98% (dry basis) |

| Final Product (Post-distillation) | Isomeric impurities | >99.5% |

Safety and Handling

This compound requires careful handling in a laboratory or industrial setting.

-

Hazards: The compound is classified as a skin, eye, and respiratory irritant.[10][12][13] It may also cause an allergic skin reaction.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12]

-

Handling: All operations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[12][13] Avoid contact with skin and eyes.[12]

-

Storage: Store the monomer in a cool, dry, and well-ventilated place, away from heat and direct sunlight.[12] The container must be kept tightly closed and should contain an appropriate polymerization inhibitor.[12]

Conclusion

The synthesis of this compound is readily achievable through established esterification chemistry. The direct esterification of 3,3,5-trimethylcyclohexanol with methacrylic acid, driven to completion by the azeotropic removal of water, represents a robust and high-yielding approach. Successful synthesis is critically dependent on careful control of reaction conditions to maximize conversion and minimize side reactions. A subsequent multi-step purification involving neutralization, washing, and high-vacuum distillation is essential to achieve the high degree of purity required for its use in the production of high-performance polymers. Adherence to rigorous safety protocols is mandatory throughout the synthesis and handling of this valuable monomer.

References

- 1. polysciences.com [polysciences.com]

- 2. This compound | 7779-31-9 | Benchchem [benchchem.com]

- 3. This compound CAS#: 7779-31-9 [m.chemicalbook.com]

- 4. This compound | 7779-31-9 [chemicalbook.com]

- 5. CN104151159A - Synthetic method of 3,3,5-trimethyl-cyclohexanol acrylate - Google Patents [patents.google.com]

- 6. US5072027A - Process for producing methacrylic acid esters - Google Patents [patents.google.com]

- 7. US20070287841A1 - Transesterification process for production of (meth)acrylate ester monomers - Google Patents [patents.google.com]

- 8. US20060173191A1 - Transesterification process for production of (meth)acrylate ester monomers - Google Patents [patents.google.com]

- 9. EP1201640A1 - Process for the preparation of methylcyclohexyl (meth)acrylates - Google Patents [patents.google.com]

- 10. This compound | C13H22O2 | CID 111032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound, mixture of isomers 98 7779-31-9 [sigmaaldrich.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. Page loading... [guidechem.com]

An In-Depth Technical Guide to the Refractive Index of 3,3,5-Trimethylcyclohexyl Methacrylate Monomer

This guide provides a comprehensive technical overview of the refractive index of 3,3,5-trimethylcyclohexyl methacrylate (TCM), a specialty monomer increasingly pivotal in the formulation of advanced optical materials. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings, practical measurement methodologies, and critical application-specific implications of this key optical property.

Section 1: Understanding the Significance of Refractive Index in Material Science

The refractive index (n) of a material is a fundamental dimensionless property that quantifies the extent to which it bends light. It is defined as the ratio of the speed of light in a vacuum to its speed within the material. For polymer scientists and formulators, the refractive index of a monomer is a critical parameter that directly influences the optical characteristics of the resulting polymer. In applications ranging from optical adhesives and coatings to dental resins and intraocular lenses, precise control and understanding of the refractive index are paramount for achieving desired performance, clarity, and biocompatibility.

The refractive index of this compound is a key determinant of its utility in optical applications. The bulky and rigid trimethylcyclohexyl group in its structure contributes to a polymer with high optical clarity and weatherability, making it a valuable component in formulations where these properties are essential.

Section 2: Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is essential for its effective application and for accurate measurement of its refractive index.

| Property | Value | Source |

| CAS Number | 7779-31-9 | [1][2] |

| Molecular Formula | C13H22O2 | [1] |

| Molecular Weight | 210.31 g/mol | [1] |

| Refractive Index (n20/D) | 1.456 | [1] |

| Density (at 25 °C) | 0.93 g/mL | [1] |

| Boiling Point | 79 °C at 1 mmHg | [1] |

| Melting Point | -15 °C | [1] |

Section 3: The Critical Role of Refractive Index in Polymerization and Final Product Performance

The transition from monomer to polymer involves a significant change in the material's density, which directly impacts its refractive index. Upon polymerization, the refractive index of this compound increases. This phenomenon is a crucial consideration in the design and formulation of optical materials.

Polymerization of this compound:

This monomer is typically polymerized via free-radical polymerization. The choice of initiator and reaction conditions is critical to achieving a polymer with high optical clarity and minimal stress.

-

Initiators: Azo initiators, such as Azobisisobutyronitrile (AIBN), are commonly used for the thermal polymerization of methacrylates like TCM.[1] Peroxide initiators can also be employed. The selection of the initiator is dictated by the desired polymerization temperature and the solvent used.

-

Reaction Conditions: The polymerization is often carried out in bulk or in solution. To ensure high optical quality, it is essential to control the reaction temperature to prevent autoacceleration (the Trommsdorff–Norrish effect), which can lead to voids and optical distortions in the final polymer.

The resulting poly(this compound) exhibits a higher refractive index than its monomeric precursor. This is a direct consequence of the increase in density as the individual monomer units are covalently linked into long polymer chains.

Section 4: Precise Measurement of Refractive Index: A Methodological Deep Dive

The accurate determination of the refractive index of this compound is fundamental for quality control and for the predictive formulation of optical materials. The Abbe refractometer is the standard instrument for this measurement.

Principle of the Abbe Refractometer

The Abbe refractometer operates on the principle of measuring the critical angle of total internal reflection. A thin film of the liquid sample is placed between two prisms of known high refractive index. Light is passed through the sample, and the angle at which total internal reflection occurs is measured. This critical angle is directly related to the refractive index of the sample.

Step-by-Step Experimental Protocol for Measuring the Refractive Index of this compound

This protocol is designed to ensure the highest accuracy and reproducibility when measuring the refractive index of TCM using an Abbe refractometer.

Equipment and Materials:

-

Abbe refractometer with a temperature-controlled stage

-

Sodium D-line light source (589 nm)

-

This compound monomer (ensure high purity)

-

Lint-free lens paper

-

Ethanol or isopropanol for cleaning

-

Calibrating fluid (e.g., distilled water or a standard of known refractive index)

-

Pasteur pipette

Protocol:

-

Instrument Preparation and Calibration:

-

Ensure the refractometer is placed on a stable, vibration-free surface.

-

Turn on the light source and the temperature control unit, setting the temperature to 20°C. Allow the instrument to equilibrate for at least 15-20 minutes. The control of temperature is paramount, as the refractive index of methacrylates is highly sensitive to temperature fluctuations. A higher temperature leads to a decrease in density and consequently a lower refractive index.

-

Clean the surfaces of the illuminating and refracting prisms with a soft, lint-free tissue dampened with ethanol or isopropanol. Allow the prisms to dry completely.

-

Calibrate the instrument using a standard of known refractive index, such as distilled water (n²⁰/D = 1.3330). Apply a drop of the standard to the prism, close it, and adjust the instrument to read the correct value.

-

-

Sample Application:

-

Using a clean Pasteur pipette, place one to two drops of the this compound monomer onto the center of the lower prism. It is crucial to use a sufficient amount of sample to cover the prism surface but to avoid excess that could spill.

-

-

Measurement:

-

Carefully lower the upper prism and clamp it shut.

-

Adjust the light source to ensure uniform illumination of the prism.

-

Look through the eyepiece and adjust the focus until the crosshairs are sharp.

-

Rotate the coarse and fine adjustment knobs to bring the boundary between the light and dark fields into the center of the crosshairs.

-

If a colored fringe is visible at the boundary, adjust the dispersion compensator until the boundary is a sharp, achromatic line. This step is critical for accurate readings at the specified wavelength (Sodium D-line).

-

Read the refractive index value from the scale to four decimal places.

-

-

Data Recording and Cleaning:

-

Record the measured refractive index and the temperature.

-

After the measurement, open the prisms and clean them thoroughly with a soft tissue and an appropriate solvent to remove all traces of the monomer.

-

Section 5: The Causality Behind Experimental Choices